N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-bis((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide

Description

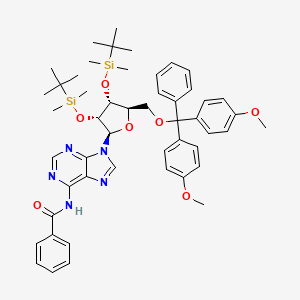

This compound is a protected nucleoside analog designed for oligonucleotide synthesis. Its structure includes:

- A purine base (9H-purin-6-yl) modified with a benzamide group at the 6-position, enhancing nucleobase stability and influencing base-pairing interactions .

- A tetrahydrofuran sugar moiety with stereochemistry (2R,3R,4R,5R), critical for maintaining the structural integrity of RNA/DNA analogs.

- Protective groups:

- A bis(4-methoxyphenyl)(phenyl)methyl (DMT) group on the 5'-hydroxymethyl, which prevents unwanted side reactions during solid-phase synthesis and enables selective deprotection .

- tert-Butyldimethylsilyl (TBDMS) groups on the 3' and 4' hydroxyls, offering steric protection and stability under acidic conditions .

This compound is primarily used in the synthesis of antisense oligonucleotides and siRNA, where precise control over protecting-group chemistry is essential .

Properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H63N5O7Si2/c1-48(2,3)63(9,10)61-42-40(31-59-50(35-21-17-14-18-22-35,36-23-27-38(57-7)28-24-36)37-25-29-39(58-8)30-26-37)60-47(43(42)62-64(11,12)49(4,5)6)55-33-53-41-44(51-32-52-45(41)55)54-46(56)34-19-15-13-16-20-34/h13-30,32-33,40,42-43,47H,31H2,1-12H3,(H,51,52,54,56)/t40-,42-,43-,47-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRGOXHOIQNRJM-NAFPVWBESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H63N5O7Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-bis((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound with potential therapeutic applications. Its structure suggests that it may exhibit significant biological activities, particularly in the fields of oncology and neurobiology.

Chemical Structure and Properties

The compound can be identified by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C₄₁H₄₁N₅O₈

- Molecular Weight : 731.79 g/mol

Antitumor Activity

Research indicates that compounds similar to N-(9-(purinyl)benzamide) can act as nucleoside analogs, which are known to induce apoptosis in cancer cells. A study demonstrated that nucleoside analogs could manipulate cell fate and promote differentiation in neuronal progenitors, suggesting a dual role in both cancer therapy and neuroprotection .

Neuroprotective Effects

The compound's structural features may enhance its ability to cross the blood-brain barrier (BBB), making it a candidate for treating neurodegenerative diseases. Nucleoside analogs have shown promise in promoting neuronal differentiation and protecting against oxidative stress in neuronal cells .

The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to increased apoptosis in cancer cells while promoting differentiation in neural stem cells. The presence of methoxy groups and silyl ethers may enhance the compound's stability and bioavailability .

Case Studies and Research Findings

- Study on Neuronal Differentiation : A phenotypic assay using a human neuron-committed teratocarcinoma cell line (NT2) showed that structurally related nucleoside analogs induced neuronal differentiation effectively. The study tested various compounds and identified those with high activity based on their structural characteristics, which could be relevant for N-(9-(purinyl)benzamide) .

- Cytotoxicity Assays : In vitro assays demonstrated that similar purine derivatives exhibited significant cytotoxic effects against various cancer cell lines. The effectiveness varied based on structural modifications, highlighting the importance of chemical design in enhancing biological activity .

Data Table: Comparative Biological Activities

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-bis((tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide may inhibit the proliferation of cancer cells. Its mechanism of action could involve the modulation of signaling pathways associated with cell growth and apoptosis.

- Antiviral Activity : The compound's structural similarity to nucleosides positions it as a candidate for antiviral drug development. It may interfere with viral replication processes by mimicking natural substrates in viral polymerases.

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. This characteristic is particularly valuable in drug design for conditions such as diabetes or obesity.

Applications in Drug Development

Given its promising biological properties, this compound is being explored for various therapeutic applications:

- Cancer Therapy : The compound is under investigation for potential use in targeted cancer therapies. Its ability to selectively inhibit tumor growth could lead to the development of new chemotherapeutic agents.

- Antiviral Drugs : Research is ongoing to evaluate its efficacy against specific viral infections. Its mechanism of action may allow for the design of novel antiviral therapies.

- Metabolic Disorders : The compound's enzyme inhibitory effects may provide insights into managing metabolic disorders such as type 2 diabetes.

Case Studies and Research Findings

- Case Study on Anticancer Activity : In vitro studies conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. Further research is needed to elucidate the specific pathways involved.

- Antiviral Efficacy Assessment : A study evaluating the compound's effect on viral replication showed promising results against a range of viruses, suggesting potential as a broad-spectrum antiviral agent.

- Enzyme Interaction Analysis : Kinetic studies have revealed that this compound effectively inhibits key enzymes involved in glucose metabolism.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Comparable Nucleoside Derivatives

Key Observations:

Protecting-Group Strategies :

- The target compound uses TBDMS for 3'/4' protection, whereas Compound 35 employs a sulfanyl-DMT group for 5' protection and a phosphoramidite for 4' functionalization . TBDMS offers superior stability over trimethylsilyl (TMS) analogs but requires harsher deprotection (e.g., fluoride ions) .

- Compound 12 replaces TBDMS with a thiophosphate at the 4' position, enhancing nuclease resistance but complicating synthetic steps .

Nucleobase Modifications: The 6-benzamide group in the target compound reduces aggregation in nonpolar solvents compared to unmodified adenine derivatives (e.g., Compound 35) . GS-7682 intermediates feature a pyrrolo-triazine base, optimizing antiviral activity but requiring multistep synthesis .

Key Observations:

- The target compound’s synthesis leverages phosphoramidite chemistry (e.g., 2-cyanoethyl tetraisopropylphosphoramidite), achieving high yields (53–98%) and purity (>99%) .

- Thiazolidinone derivatives (9d, 9k) exhibit lower yields (30–46%) due to competing side reactions during condensation steps .

Stability and Reactivity

Table 3: Stability Under Common Conditions

Key Observations:

Q & A

Basic: What are the critical protective groups in this compound, and what roles do they play in nucleoside chemistry?

The compound employs tert-butyldimethylsilyl (TBDMS) and bis(4-methoxyphenyl)(phenyl)methyl (DMT) groups.

- TBDMS protects hydroxyl groups during synthesis, enhancing stability and enabling selective deprotection under mild acidic conditions (e.g., dilute acetic acid) .

- DMT safeguards the 5'-hydroxyl in oligonucleotide synthesis, allowing controlled elongation and purification via its UV-detectable trityl cation intermediate .

Methodological Insight : Optimize deprotection sequences by monitoring reaction progress with TLC or HPLC to avoid overexposure to acidic/basic conditions, which may degrade the purine core.

Basic: What storage conditions are recommended to maintain the compound’s stability?

- Temperature : Store at –20°C in moisture-free environments to prevent hydrolysis of silyl ethers .

- Light Sensitivity : Protect from light to avoid DMT group degradation .

- Container : Use airtight, amber glass vials with desiccants to minimize humidity ingress .

Advanced: How can selective deprotection of TBDMS groups be achieved without compromising the DMT group or benzamide moiety?

- Chemical Selectivity : Use fluoride-based reagents (e.g., TBAF in THF) for TBDMS removal, as these minimally affect acid-labile DMT groups .

- Kinetic Control : Short reaction times (10–15 minutes) at 0°C reduce collateral damage. Validate completeness via to confirm silyl group removal .

- Example Protocol : 1.0 M TBAF in THF (2 equiv., 0°C, 10 min), followed by neutralization with aqueous NaHCO.

Advanced: Which analytical methods are most effective for characterizing purity and structural integrity?

- HPLC-MS : Reversed-phase C18 columns (acetonitrile/water gradient) resolve impurities and confirm molecular weight .

- NMR : and NMR (DMSO-d) identify regiochemical anomalies (e.g., silyl migration). (if fluorinated analogs exist) detects byproducts .

- Elemental Analysis : Validate stoichiometry of C, H, N to ±0.4% deviation .

Basic: What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with irritants .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., pyridine, used in silylation) .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can researchers address contradictions in synthetic yields or analytical data?

- Yield Variability : Trace water contamination may hydrolyze TBDMS groups prematurely. Pre-dry solvents over molecular sieves and monitor via Karl Fischer titration .

- HPLC Peaks : Co-eluting impurities may arise from incomplete coupling. Repurify using ion-pair chromatography (e.g., triethylammonium acetate buffer) .

- NMR Artifacts : Silyl group migration under basic conditions can distort spectra. Re-run NMR in deuterated chloroform to stabilize labile protons .

Advanced: What strategies optimize coupling efficiency during solid-phase oligonucleotide synthesis with this compound?

- Activators : Use 1H-tetrazole (0.45 M) to enhance phosphoramidite reactivity .

- Coupling Time : Extend to 5 minutes for sterically hindered purine derivatives.

- Quality Control : Perform trityl assay after each coupling step to monitor efficiency (>98% per step required for long sequences) .

Basic: What potential biological applications does this compound have in medicinal chemistry?

- Antisense Oligonucleotides : The purine-benzamide core may intercalate DNA/RNA, enabling gene silencing .

- Prodrug Design : Hydrolytic release of the DMT group under physiological pH could modulate drug delivery kinetics .

Advanced: How does the compound’s stereochemistry impact its interaction with enzymatic targets?

- Chiral Centers : The 2',3',4',5'-tetrahydrofuran configuration mimics natural nucleosides, influencing binding to polymerases. Validate stereopurity via chiral HPLC or X-ray crystallography .

- Docking Studies : Molecular dynamics simulations (e.g., AMBER) predict binding affinities to guide structural optimization .

Advanced: What environmental hazards are associated with this compound, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.